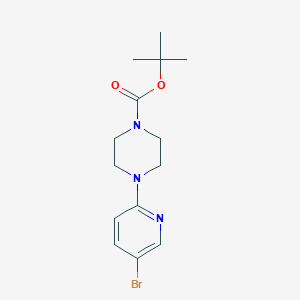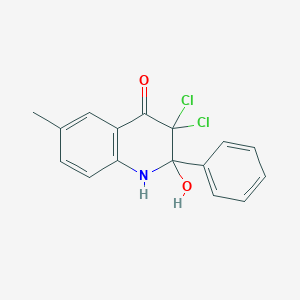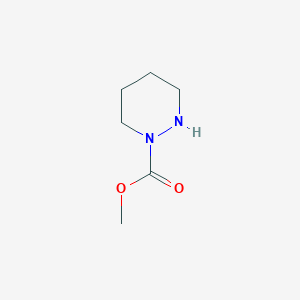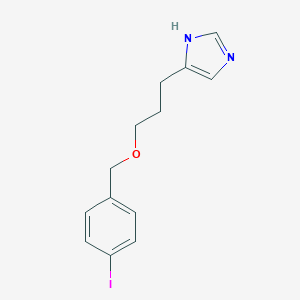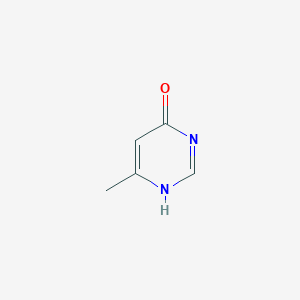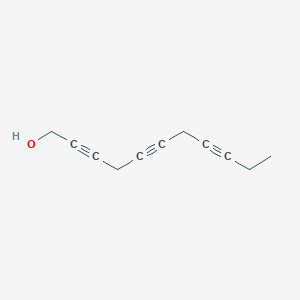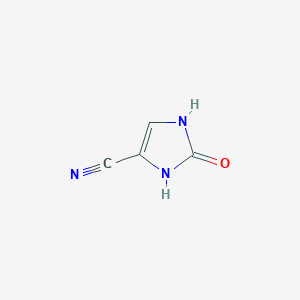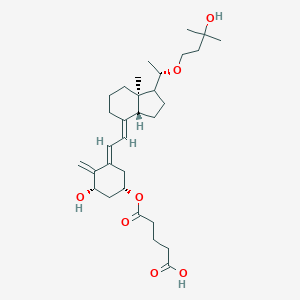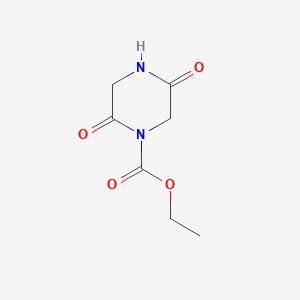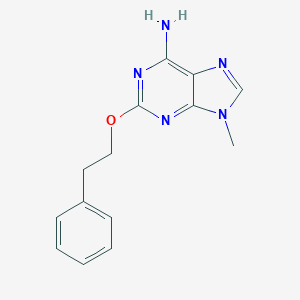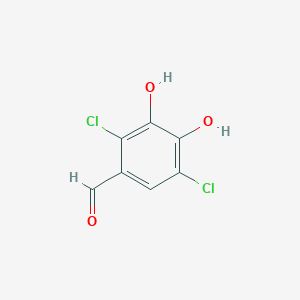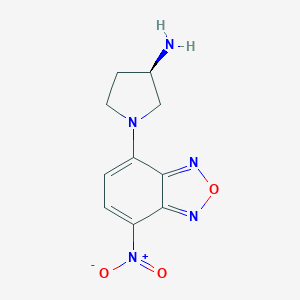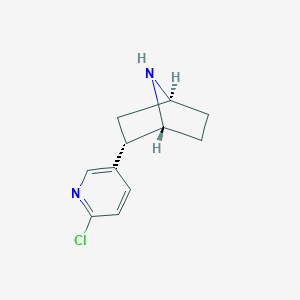
(+)-艾匹巴替丁
描述
(+)-Epibatidine is a highly potent alkaloid that is found in the skin of the South American poison dart frog, Epipedobates tricolor. It has been studied extensively due to its unique mechanism of action and potential therapeutic applications. The purpose of
科学研究应用
1. 镇痛药开发中的研究工具
(+)-艾匹巴替丁最初从毒蛙的皮肤中提取,是开发镇痛药的重要研究工具。它的衍生物是药物开发中有希望的先导物,展示了生物多样性与药物研究之间复杂的联系 (Angerer, 2011)。
2. 烟碱激动剂和镇痛活性
(+)-艾匹巴替丁作为烟碱激动剂发挥作用,表现出有效的镇痛活性。它的天然 (+)-对映体表现出显着的效力,为新的镇痛机制提供了见解 (Badio & Daly, 1994)。
3. 镇痛作用耐受性研究
研究 (+)-艾匹巴替丁的抗伤害感受作用的耐受性,特别是与尼古丁相比,提供了有关其独特的药理特征和治疗应用潜力的宝贵数据 (Damaj & Martin, 1996)。
4. 烟碱乙酰胆碱受体结合的探索
使用 (+)-艾匹巴替丁的研究探索了人脑中烟碱乙酰胆碱受体结合的区域分布和年龄相关变化。这项研究对于理解神经药理学和年龄相关的神经变化至关重要 (Marutle et al., 1998)。
5. 对烟碱受体研究的影响
(+)-艾匹巴替丁对 α4β2 烟碱胆碱能受体药效模型的研究产生了重大影响,激发了针对中枢神经系统疾病的新型药物的开发 (Dukat & Glennon, 2003)。
6. 脑受体结合研究中的表征
该化合物在大鼠和人脑研究中的结合表征为神经元烟碱受体提供了宝贵的见解,有助于治疗剂的开发 (Houghtling et al., 1995)。
7. 对新型生物碱类别的见解
从蛙皮中分离和确定 (+)-艾匹巴替丁的结构导致发现了一类新的生物碱,扩大了药理学研究的范围 (Spande et al., 1992)。
8. 合成衍生物和健康应用
(+)-艾匹巴替丁的合成衍生物具有更高的选择性和治疗窗口,其潜在健康应用正在被探索。这包括对它们对烟碱乙酰胆碱受体的亲和性和药代动力学参数的研究 (Salehi et al., 2018)。
9. 比较药理学
(+)-艾匹巴替丁的异构体与尼古丁和乙酰胆碱在各种烟碱乙酰胆碱受体亚型上的比较药理学研究提供了对其有效激动剂特性的深入见解 (Gerzanich et al., 1995)。
属性
IUPAC Name |
(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRAJRHRHZCQQ-UTLUCORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176872 | |
| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Epibatidine | |
CAS RN |
152378-30-8 | |
| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152378-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Epibatidine-L-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



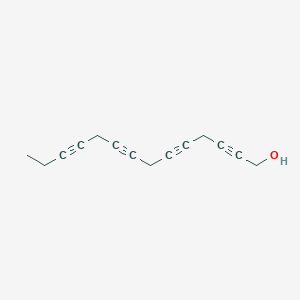
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
